

Chlorantholide C: A Technical Guide to its Natural Source and Biosynthesis

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Compound of Interest

Compound Name: Chlorantholide C

Cat. No.: B1142881

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide C is a naturally occurring sesquiterpenoid belonging to the lindenane class. These compounds are characteristic secondary metabolites of plants in the *Chloranthus* genus (family Chloranthaceae). This technical guide provides a comprehensive overview of the natural sources of **Chlorantholide C**, a detailed exploration of its proposed biosynthetic pathway, and standardized experimental protocols for its isolation and the investigation of its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.

Natural Source of Chlorantholide C

Chlorantholide C is primarily isolated from plants of the genus *Chloranthus*. The most notable source is *Chloranthus spicatus*, a perennial herb native to East Asia.^{[1][2]} Various parts of the *Chloranthus* plants, including the roots and aerial portions, have been found to contain a rich diversity of sesquiterpenoids, including monomeric lindenanes like **Chlorantholide C** and their dimeric derivatives.^{[3][4][5]}

Table 1: Lindenane-Type Sesquiterpenoids from *Chloranthus* Species

While specific yield data for **Chlorantholide C** is not consistently reported in the literature as a percentage of dry weight, the following table provides examples of lindenane sesquiterpenoids

isolated from *Chloranthus* species. The yields are typically reported as the mass of the pure compound obtained from a given mass of plant material.

Compound	Plant Source	Plant Part	Isolated Amount from Starting Material	Reference
Spicachlorantin G-J (dimers)	<i>Chloranthus spicatus</i>	Roots	Not specified	[5]
Chloramultilide B-D (dimers)	<i>Chloranthus spicatus</i>	Whole plant	Not specified	[1]
Shizukaol K-O (dimers)	<i>Chloranthus fortunei</i>	Roots	Not specified	[4]
Fortunilide B	<i>Chloranthus fortunei</i>	Roots	15.0 mg from 15.0 kg of dried roots	[3]
Fortunilide C	<i>Chloranthus fortunei</i>	Roots	12.3 mg from 15.0 kg of dried roots	[3]

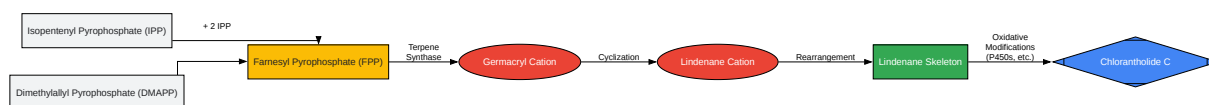
Biosynthesis of Chlorantholide C

The biosynthesis of **Chlorantholide C** is proposed to follow the well-established pathway for sesquiterpenoids, originating from the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, which provide the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthesis of the lindenane skeleton of **Chlorantholide C** are:

- Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP and two molecules of IPP are sequentially condensed by farnesyl pyrophosphate synthase to yield the C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).

- **Cyclization of FPP:** FPP is then cyclized by a specific terpene synthase. The formation of the characteristic lindenane skeleton likely proceeds through a germacryl cation intermediate, followed by further cyclization and rearrangements.
- **Post-Cyclization Modifications:** The initial lindenane hydrocarbon skeleton undergoes a series of oxidative modifications, including hydroxylations and the formation of the lactone ring, catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, to yield **Chlorantholide C**.



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Proposed Biosynthetic Pathway of **Chlorantholide C**.

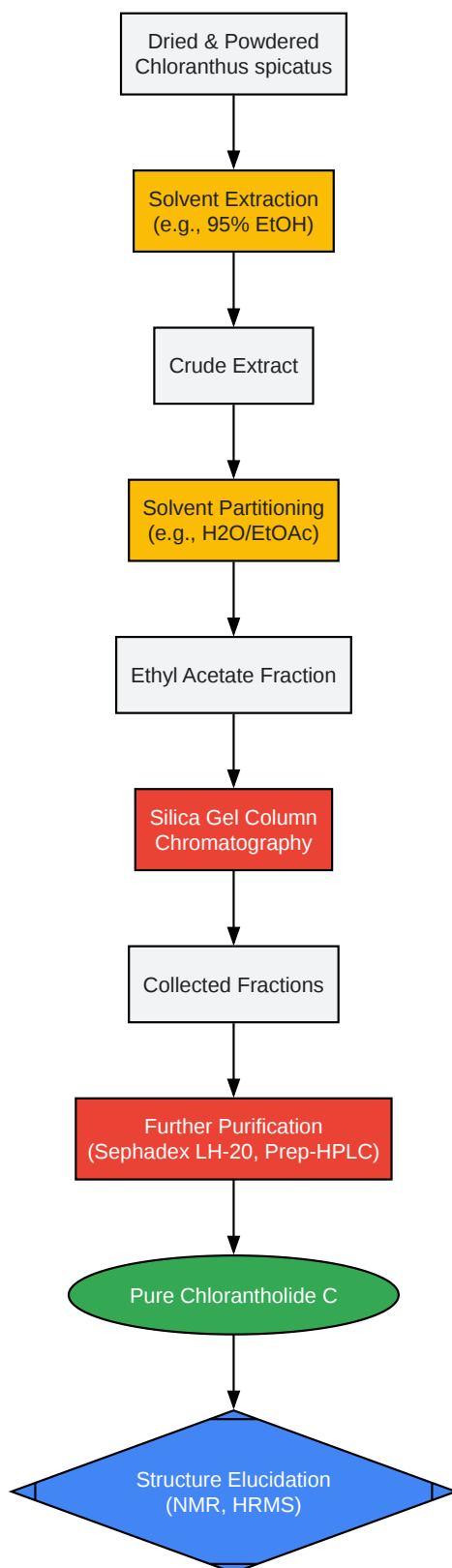
Experimental Protocols

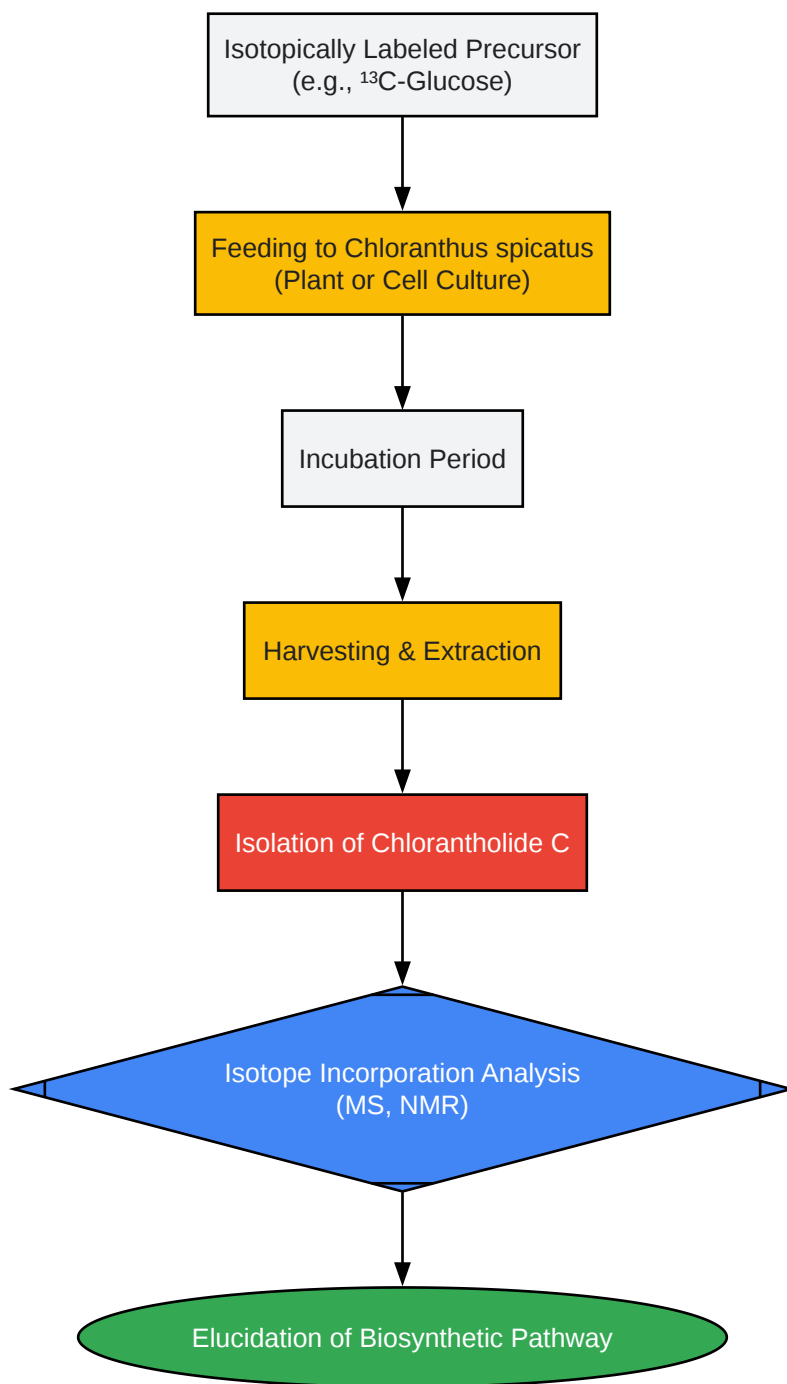
General Protocol for Isolation and Purification of **Chlorantholide C**

This protocol is a generalized procedure based on methods reported for the isolation of lindenane sesquiterpenoids from *Chloranthus* species.^{[1][3]}

- **Extraction:**
 - Air-dried and powdered plant material (e.g., whole plant or roots of *Chloranthus spicatus*) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature.
 - The solvent is removed under reduced pressure to yield a crude extract.
- **Solvent Partitioning:**

- The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
- The sesquiterpenoids, including **Chlorantholide C**, are typically enriched in the ethyl acetate fraction.
- Chromatographic Separation:
 - The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or dichloromethane and methanol, of increasing polarity.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification:
 - Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) using a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).
- Structure Elucidation:
 - The structure of the purified **Chlorantholide C** is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).





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